2,2-Difluorocyclopentanol

Lipophilicity Physicochemical Properties ADME

2,2-Difluorocyclopentanol (CAS 1545583-60-5) is a fluorinated cyclopentane derivative characterized by the presence of two fluorine atoms at the 2-position (gem-difluoro substitution). With a molecular formula of C₅H₈F₂O and a molecular weight of 122.11 g/mol , this compound serves as a key intermediate in the synthesis of more complex gem-difluorocyclopentane-derived building blocks, including carboxylic acids and amines.

Molecular Formula C5H8F2O
Molecular Weight 122.11 g/mol
Cat. No. B7969592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluorocyclopentanol
Molecular FormulaC5H8F2O
Molecular Weight122.11 g/mol
Structural Identifiers
SMILESC1CC(C(C1)(F)F)O
InChIInChI=1S/C5H8F2O/c6-5(7)3-1-2-4(5)8/h4,8H,1-3H2
InChIKeyVJHWPQWKOYXRNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluorocyclopentanol: A Versatile gem-Difluorinated Cyclopentane Building Block for Medicinal Chemistry and Drug Discovery


2,2-Difluorocyclopentanol (CAS 1545583-60-5) is a fluorinated cyclopentane derivative characterized by the presence of two fluorine atoms at the 2-position (gem-difluoro substitution) . With a molecular formula of C₅H₈F₂O and a molecular weight of 122.11 g/mol , this compound serves as a key intermediate in the synthesis of more complex gem-difluorocyclopentane-derived building blocks, including carboxylic acids and amines [1]. The gem-difluoro motif is a recognized privileged structure in drug discovery, known to influence electronic properties, metabolic stability, and lipophilicity of lead compounds [1].

Why Cyclopentanol or Other Fluorinated Analogs Cannot Simply Substitute for 2,2-Difluorocyclopentanol


The specific gem-difluoro substitution pattern in 2,2-difluorocyclopentanol imparts unique physicochemical properties that differentiate it from non-fluorinated cyclopentanol and even its regioisomeric fluorinated analogs. Fluorination, particularly gem-difluorination, profoundly alters key drug-like properties such as lipophilicity (LogP), metabolic stability, and hydrogen bonding capacity [1]. Critically, the synthesis of 2,2-difluoro isomers is not trivial; as documented by Melnykov et al., straightforward deoxofluorination methods that are successful for 3,3-difluoro-substituted cycloalkanones fail for the 2,2-difluoro isomers, necessitating more complex alternative synthetic routes [2]. This inherent difficulty in synthesis directly impacts the availability and cost of the compound, making generic substitution a non-viable strategy for projects where the specific 2,2-gem-difluoro motif is required for biological activity or intellectual property positioning.

Quantitative Evidence for Selecting 2,2-Difluorocyclopentanol Over Analogs: A Comparative Analysis


Quantified Lipophilicity (LogP) Differentiation from Non-Fluorinated Cyclopentanol

The gem-difluoro substitution at the 2-position of cyclopentanol significantly increases its lipophilicity compared to the non-fluorinated parent compound. Computational data indicates that 2,2-difluorocyclopentanol possesses a LogP value of approximately 1.17 , a substantial increase from cyclopentanol's reported LogP of 0.00 [1]. This difference, representing a shift from neutral to lipophilic character, directly impacts a molecule's ability to cross biological membranes .

Lipophilicity Physicochemical Properties ADME

In Vitro Metabolic Stability Assessment of the Gem-Difluorocyclopentane Scaffold

A systematic study by Holovach et al. (2022) investigated the impact of gem-difluorination on the metabolic stability of functionalized cycloalkanes [1]. The research found that gem-difluorination either did not affect or slightly improved the metabolic stability of model derivatives when compared to their non-fluorinated counterparts [1]. While this is a class-level observation, it provides a strong rationale for selecting a gem-difluorinated scaffold like 2,2-difluorocyclopentanol over a non-fluorinated analog when metabolic stability is a key optimization parameter in a drug discovery program.

Metabolic Stability ADME Drug Metabolism

Synthetic Complexity as a Differentiator from Regioisomeric 3,3-Difluoro Analogs

The synthesis of 2,2-difluorocyclopentanol and its derivatives is distinctly more challenging than that of its 3,3-difluoro regioisomer. Melnykov et al. (2017) explicitly state that while straightforward deoxofluorination of ketoesters yields 3,3-difluoro-substituted cycloalkanones, the synthesis of 2,2-difluoro isomers requires alternative or bypass routes [1]. This increased synthetic complexity directly impacts the supply chain, making 2,2-difluorocyclopentanol a more specialized and potentially more expensive building block to source.

Synthetic Route Medicinal Chemistry Process Chemistry

Conformational Rigidity and Hydrogen Bonding Impact of the gem-Difluoro Motif

The gem-difluoro group (CF₂) is known to act as a conformational rigidifier and can modulate hydrogen bonding through stereoelectronic effects [1]. While direct quantitative data for 2,2-difluorocyclopentanol itself is limited, its calculated topological polar surface area (TPSA) of 20.2 Ų and the presence of one hydrogen bond donor and three acceptors (including the two fluorine atoms) provide a baseline for its interaction potential. The class-level inference is that the CF₂ group alters the energy landscape of the cyclopentane ring compared to a CH₂ group, potentially favoring specific bioactive conformations and influencing target binding affinity and selectivity [1].

Conformational Analysis Molecular Recognition Pharmacophore Design

Availability in Optically Pure Form for Stereospecific Synthesis

The synthesis of enantiomerically pure (optically active) gem-difluorocyclopentane derivatives, including 2,2-difluorocyclopentanol, has been demonstrated in the literature. A 1992 paper in Tetrahedron describes the EPC (Enantiomerically Pure Compound) synthesis of gem-difluorocyclopentane derivatives via thermal or photochemical radical cyclization [1]. This established route yields enantiomerically pure difluoro-cyclopentanol [1]. This is a critical differentiator, as many fluorinated cyclopentane analogs are only readily available as racemic mixtures, limiting their utility in the development of chiral drug candidates.

Chiral Synthesis Stereochemistry Asymmetric Catalysis

Validated Research and Development Applications for 2,2-Difluorocyclopentanol


Lead Optimization in Drug Discovery for Modulating ADME Properties

Based on the evidence that gem-difluorination can maintain or slightly improve metabolic stability while increasing lipophilicity (LogP = 1.17 vs. cyclopentanol's 0.00) [1] [2], 2,2-difluorocyclopentanol is a highly strategic building block for medicinal chemists aiming to enhance the membrane permeability or oral bioavailability of a lead series without introducing a metabolic liability. Its incorporation can be used to tune the LogP of a candidate molecule.

Synthesis of Stereochemically Complex and Conformationally Constrained Pharmacophores

The availability of enantiomerically pure 2,2-difluorocyclopentanol [3] and the conformational rigidifying effect of the CF₂ group [2] make this compound a valuable precursor for creating chiral, non-racemic molecules. It is particularly relevant for programs developing selective inhibitors, receptor modulators, or enzyme antagonists where a specific 3D orientation is critical for target engagement. The increased hydrogen bond acceptor count also offers new vectors for molecular recognition [2].

Advanced Intermediates for gem-Difluorocyclopentane-Derived Building Blocks

As explicitly detailed by Melnykov et al. (2017), 2,2-difluorocyclopentanol is a key intermediate in the synthesis of more complex gem-difluorocyclopentane-derived carboxylic acids and amines [1]. Researchers requiring these specific building blocks, which have been explored in programs for cathepsin inhibitors, CETP inhibitors, and muscarinic M3 receptor antagonists [1], must source the alcohol as a starting material. The challenging synthesis of the 2,2-isomer further underscores its value as a specialized intermediate [1].

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